molecular formula C37H49ClN4O3 B1192614 Cyanine5 Boc-hydrazide

Cyanine5 Boc-hydrazide

Cat. No.: B1192614
M. Wt: 633.27
InChI Key: XWIFMTLJOJRITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine5 Boc-hydrazide is a Boc (tert-butoxycarbonyl)-protected hydrazide derivative of the cyanine dye Cyanine5. It is designed for selective labeling of aldehydes and ketones in biomolecules, including glycoproteins, oxidized lipids, and nucleic acids. The Boc group serves as a protective moiety, preventing premature reactivity of the hydrazide group until deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) .

Properties

Molecular Formula

C37H49ClN4O3

Molecular Weight

633.27

IUPAC Name

tert-butyl N-[6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]carbamate;chloride

InChI

InChI=1S/C37H48N4O3.ClH/c1-35(2,3)44-34(43)39-38-33(42)25-13-10-18-26-41-30-22-17-15-20-28(30)37(6,7)32(41)24-12-9-11-23-31-36(4,5)27-19-14-16-21-29(27)40(31)8;/h9,11-12,14-17,19-24H,10,13,18,25-26H2,1-8H3,(H-,38,39,42,43);1H

InChI Key

XWIFMTLJOJRITF-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NNC(=O)OC(C)(C)C)(C)C)C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyanine5 Boc-hydrazide

Origin of Product

United States

Scientific Research Applications

Biomolecule Labeling

Cyanine5 Boc-hydrazide is primarily used for labeling proteins and nucleic acids. This labeling is crucial for various fluorescence-based techniques, including:

  • Fluorescence Microscopy : Enables visualization of cellular components.
  • Flow Cytometry : Allows analysis of cell populations based on fluorescence intensity.
  • Western Blotting : Facilitates detection of specific proteins in complex mixtures.

The ability to couple with carbonyl-containing biomolecules enhances its utility in these applications, as demonstrated in studies where it was used to label engineered proteins for imaging purposes .

Tyramide Signal Amplification

In immunohistochemistry and in situ hybridization, this compound plays a role in Tyramide Signal Amplification (TSA). This technique significantly enhances the signal from low-abundance targets, improving detection sensitivity .

Fluorescence Resonance Energy Transfer (FRET)

This compound has been employed in FRET experiments to study molecular interactions. By conjugating it with donor fluorophores, researchers can monitor energy transfer between molecules, providing insights into their proximity and interactions within biological systems .

Case Studies

StudyApplicationFindings
HeLa Cell ImagingFluorescent LabelingDemonstrated effective cellular uptake and localization of Cyanine5-labeled proteins, confirming its utility in live-cell imaging .
RNA LabelingSingle-Molecule DetectionUtilized for labeling RNA transcripts, enabling real-time monitoring of RNA dynamics within cells .
Protein Interaction StudiesFRET AnalysisShowed that Cyanine5 conjugation could effectively report on protein-protein interactions through FRET efficiency measurements .

Advantages of Using this compound

  • High Sensitivity : The fluorescent properties allow for detection at low concentrations.
  • Versatility : Compatible with various labeling strategies and applications.
  • Stable Conjugates : Forms stable bonds with target biomolecules, ensuring reliability in experiments.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₃₇H₄₉ClN₄O₃
  • Molecular Weight : 633.26 g/mol
  • Spectral Profile :
    • Excitation (λₑₓ): 646 nm
    • Emission (λₑₘ): 662 nm
    • Molar Extinction Coefficient (ε): 250,000 L·mol⁻¹·cm⁻¹
    • Fluorescence Quantum Yield: 0.2 .

Comparison with Similar Compounds

Cyanine5 Hydrazide (Non-Boc-Protected)

Cyanine5 hydrazide is the deprotected counterpart of Cyanine5 Boc-hydrazide. Unlike the Boc-protected variant, it reacts immediately with aldehydes/ketones without requiring acid treatment.

Property This compound Cyanine5 Hydrazide
Molecular Weight 633.26 569.61
Solubility in Water Low High
Reactivity Requires Boc deprotection Directly reactive
Storage Stability Stable for 24 months at -20°C Limited stability due to reactivity

Advantages of this compound :

  • Enhanced shelf stability due to reduced spontaneous reactivity.
  • Compatible with sequential labeling protocols (e.g., multi-step bioconjugation) .

Disadvantages :

  • Additional deprotection step required (e.g., TFA treatment), which may affect acid-sensitive substrates .

BDP 558/568 Hydrazide

BDP 558/568 hydrazide is a boron-dipyrromethene (BODIPY) derivative with distinct spectral properties, targeting similar carbonyl groups.

Property This compound BDP 558/568 Hydrazide
λₑₓ/λₑₘ 646/662 nm 558/568 nm
Brightness (ε × Φ) 50,000 ~30,000 (estimated)
Tissue Penetration Moderate (near-infrared) Limited (visible range)

Alexa Fluor 647 Hydrazide

Alexa Fluor 647 hydrazide is a commercially popular alternative with comparable near-infrared emission.

Property This compound Alexa Fluor 647 Hydrazide
Photostability Moderate High
Cost ~$1430/1 mg \sim$2000/1 mg (market average)

Trade-offs :

  • Alexa Fluor 647 offers superior photostability but at a higher cost.

Comparative Stability Studies

  • This compound retains >95% purity after 24 months at -20°C, whereas non-protected Cyanine5 hydrazide degrades by ~20% under the same conditions .
  • Deprotection efficiency with TFA exceeds 97% in methanol or DMSO .

Preparation Methods

Formation of Cyanine5 Hydrazide

Cyanine5 hydrazide is synthesized via nucleophilic acyl substitution between Cyanine5 acyl chloride and hydrazine. Key parameters include:

  • Solvent System : Anhydrous methylene chloride (DCM) ensures compatibility with moisture-sensitive intermediates.

  • Temperature : Reactions are conducted at –70°C to minimize side reactions such as bis-acylation.

  • Stoichiometry : A 1:1 molar ratio of acyl chloride to hydrazine is critical to avoid over-alkylation.

Representative Protocol:

  • Cyanine5 Acyl Chloride Synthesis :
    Cyanine5 carboxylic acid (1 eq) is treated with oxalyl chloride (1.2 eq) in DCM under catalytic DMF, stirred for 2 hr at 25°C. Excess reagent is removed under vacuum.

  • Hydrazide Formation :
    The acyl chloride is added dropwise to a stirred slurry of hydrazine (1.1 eq) in DCM at –70°C. The mixture is warmed to 25°C, stirred for 12 hr, and filtered to isolate the hydrazide.

Boc Protection of Cyanine5 Hydrazide

The hydrazide intermediate is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures selective protection of the primary amine while preserving the hydrazide’s reactivity.

Optimization of Boc Protection

  • Base Selection : Diisopropylethylamine (DIEA) or pyridine facilitates deprotonation of the hydrazide amine, enhancing Boc₂O reactivity.

  • Solvent : DCM or DMF is preferred for solubilizing both hydrazide and Boc reagent.

  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC-MS tracks conversion, typically achieving >95% yield.

Procedure:

Cyanine5 hydrazide (1 eq) is dissolved in DCM, followed by Boc₂O (1.2 eq) and DIEA (2 eq). The reaction is stirred for 6 hr at 25°C, concentrated under vacuum, and purified via silica chromatography (DCM:MeOH = 95:5).

Critical Reaction Parameters and Byproduct Mitigation

Challenges in Acyl Chloride Synthesis

  • Moisture Sensitivity : Acyl chlorides hydrolyze readily; thus, anhydrous conditions are mandatory.

  • Byproduct Formation : Excess oxalyl chloride generates HCl, necessitating neutralization with aqueous washes.

Minimizing Bis-Acylated Byproducts

  • Hydrazine Concentration : Dilute hydrazine solutions (12–16% v/v in DCM) reduce bis-acylation from 20% to <5%.

  • Controlled Addition : Slow addition of acyl chloride (over 3–5 hr) maintains reaction homogeneity.

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Elution with DCM:MeOH (gradient 90:10 to 80:20) resolves Boc-hydrazide from unreacted starting material.

  • Recrystallization : Ethanol/water mixtures (3:1) yield dark blue crystalline product (purity >95%).

Analytical Data

Property Value Source
Molecular Weight633.26 g/mol
SolubilityDCM, DMF, DMSO; low in water
HPLC Retention Time12.4 min (C18, 70% MeOH)
UV-Vis λmax (Absorption)646 nm (ε = 250,000 M⁻¹cm⁻¹)

Applications in Bioconjugation

Deprotection and Labeling

  • Boc Removal : Treatment with TFA (50% v/v in DCM, 1 hr) generates reactive hydrazide for carbonyl coupling.

  • Stability : Cyanine5 hydrazide conjugates exhibit <5% fluorescence loss over 6 months at –20°C.

Case Study: Antibody Labeling

  • Oxidation : IgG antibodies are treated with NaIO₄ (10 mM, pH 6.0) to generate aldehydes.

  • Conjugation : Deprotected Cyanine5 hydrazide (2 eq) reacts with oxidized IgG (1 mg/mL) in PBS (pH 5.5, 24 hr).

  • Purification : Size-exclusion chromatography removes unreacted dye, yielding labeled antibodies (DOL = 3–5).

Industrial-Scale Synthesis Considerations

Process Optimization

  • Cost Efficiency : Bulk Boc₂O reduces reagent costs by 30% compared to small-scale protocols.

  • Throughput : Continuous-flow reactors enhance yield (85% vs. 70% batch) by improving temperature control.

Regulatory Compliance

  • Quality Control : HPLC-MS (95% purity) and NMR (δ 1.4 ppm, Boc tert-butyl) ensure batch consistency.

  • Storage : Lyophilized product stable for 24 months at –20°C; avoid repeated freeze-thaw cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyanine5 Boc-hydrazide
Reactant of Route 2
Cyanine5 Boc-hydrazide

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